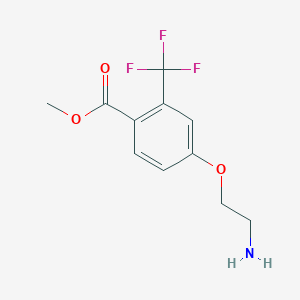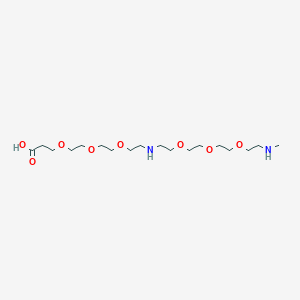
N-(Methylamino-PEG3)-NH-PEG3-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methylamino-PEG3)-NH-PEG3-acid: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a methylamino group and a PEG chain, which imparts hydrophilicity and flexibility to the molecule. This compound is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylamino-PEG3)-NH-PEG3-acid typically involves the reaction of a PEG derivative with a methylamine source. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the use of an azide-functionalized PEG and an alkyne-functionalized methylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to facilitate the reaction and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: N-(Methylamino-PEG3)-NH-PEG3-acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages.
Click Chemistry Reactions: The azide group can participate in CuAAC reactions with alkyne-functionalized molecules to form stable triazole linkages
Common Reagents and Conditions:
Reagents: Azide-functionalized PEG, alkyne-functionalized methylamine, copper catalysts, solvents like DMSO and DCM
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation
Major Products: The major products formed from these reactions include PEGylated compounds with enhanced solubility and stability, which are useful in various applications such as drug delivery and bioconjugation .
Aplicaciones Científicas De Investigación
N-(Methylamino-PEG3)-NH-PEG3-acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(Methylamino-PEG3)-NH-PEG3-acid is primarily based on its ability to form stable linkages with other molecules. The PEG chain provides hydrophilicity and flexibility, allowing the compound to interact with various molecular targets. The amino and azide groups enable the formation of covalent bonds with carboxylic acids, NHS esters, and alkyne-functionalized molecules, facilitating the modification and conjugation of biomolecules .
Comparación Con Compuestos Similares
N3-PEG3-NH2 (Azido-PEG3-Amine): Contains an azide group and an amino group, used in similar click chemistry reactions.
Methylamino-PEG3-azide: Similar structure but with an azide group instead of an acid group, used as a PROTAC linker
Uniqueness: N-(Methylamino-PEG3)-NH-PEG3-acid is unique due to its combination of a methylamino group and a PEG chain, which provides both hydrophilicity and reactivity. This makes it particularly useful in applications requiring the modification and conjugation of biomolecules, as well as in the development of drug delivery systems and new materials.
Propiedades
Fórmula molecular |
C18H38N2O8 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H38N2O8/c1-19-3-7-24-11-15-28-17-13-26-9-5-20-4-8-25-12-16-27-14-10-23-6-2-18(21)22/h19-20H,2-17H2,1H3,(H,21,22) |
Clave InChI |
BZUZPGSYGBVXNU-UHFFFAOYSA-N |
SMILES canónico |
CNCCOCCOCCOCCNCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


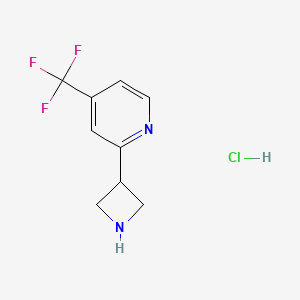
![3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid](/img/structure/B13716967.png)
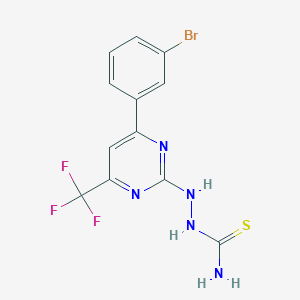
![4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide](/img/structure/B13716989.png)
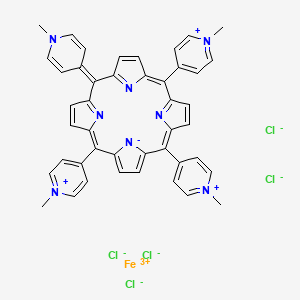


![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
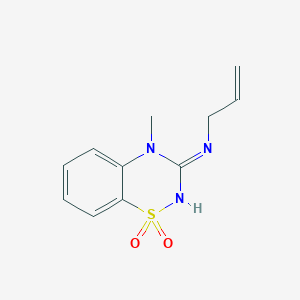

![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
![1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13717026.png)

